molecular formula C19H16F3N3O3 B12172506 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B12172506
M. Wt: 391.3 g/mol
InChI Key: WGDCDBXYXCYTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a unique combination of benzodioxepin and benzimidazole moieties

Properties

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18-24-13-4-3-12(10-14(13)25-18)23-17(26)9-11-2-5-15-16(8-11)28-7-1-6-27-15/h2-5,8,10H,1,6-7,9H2,(H,23,26)(H,24,25)

InChI Key

WGDCDBXYXCYTJG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring and the benzimidazole ring, followed by their coupling through an acetamide linkage.

    Formation of Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with epoxides under acidic or basic conditions.

    Formation of Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, often under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxepin and benzimidazole intermediates through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzimidazole ring is particularly noted for its ability to inhibit tubulin polymerization, thus preventing cancer cell proliferation. Studies have shown that derivatives of benzimidazole can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar activity.

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Compounds containing benzodioxepin and benzimidazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further investigation as a potential antibiotic or antifungal agent.

Antiviral Potential

There is growing interest in the antiviral potential of compounds with similar frameworks. Preliminary studies suggest that modifications to the benzimidazole moiety can enhance activity against viral targets, including those responsible for respiratory infections.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundFindings
Benzimidazole DerivativeInduced apoptosis in breast cancer cells via mitochondrial pathway activation.
Benzodioxepin AnalogExhibited antibacterial activity against Staphylococcus aureus with MIC values below 10 µg/mL.
Trifluoromethyl-substituted CompoundShowed significant inhibition of viral replication in vitro against influenza virus.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
  • 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
  • 7-(2,4-dichlorobenzyl)oxy-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide lies in its combined structural features of benzodioxepin and benzimidazole rings, along with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N3O3C_{18}H_{16}F_3N_3O_3. Its structure includes a benzodioxepin moiety fused with a trifluoromethyl-substituted benzimidazole , which is significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
  • The benzodioxepin structure may facilitate binding to specific enzymes or receptors involved in parasitic and inflammatory pathways.

Case Studies

  • Antiparasitic Evaluation :
    • A study evaluated a series of benzimidazole derivatives for their antiparasitic activity. Compounds were tested against Entamoeba histolytica, showing varying degrees of effectiveness. The structure-activity relationship highlighted that substitutions at specific positions significantly influenced potency .
  • Anti-inflammatory Assessment :
    • In a comparative study involving various benzimidazole derivatives, the synthesized compounds were tested using the rat paw edema method. Certain compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntiparasitic3.95
Compound BAntiviralTBD
Compound CAnti-inflammatory10.5

Table 2: Structure-Activity Relationship

SubstituentActivity Change
TrifluoromethylIncreased potency
Nitro groupEnhanced solubility
ChlorineImproved efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.